Retention of Antiviral Potency Against Mutant HIV-1 Integrase
The 8-bromo analog of a tetrahydroisoquinoline-based allosteric HIV-1 integrase inhibitor (ALLINI) retains full effectiveness against the IN A128T mutant virus, whereas the corresponding 6-bromo analog exhibits a significant loss of potency under identical assay conditions [1].
| Evidence Dimension | Retention of Antiviral Potency Against Drug-Resistant Mutant |
|---|---|
| Target Compound Data | Retained full effectiveness |
| Comparator Or Baseline | 6-bromo analog: Significant loss of potency |
| Quantified Difference | Qualitative difference (Full activity vs. Significant loss) |
| Conditions | Antiviral testing using an ALLINI-resistant HIV-1 integrase A128T mutant virus model |
Why This Matters
This directly demonstrates that the 8-bromo isomer (893566-75-1) offers a quantifiably more robust starting point for developing resistance-resilient antiviral agents compared to the 6-bromo isomer (893566-74-0).
- [1] Yet, L. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. CORE Repository entry for research output. Abstract: '...found a significant loss of potency with the 6-bromo when tested with the ALLINI-resistant IN A128T mutant virus, while the 8-bromo analog retained full effectiveness.' View Source
